synthesis pathway and chemical precursors of eberconazole nitrate
synthesis pathway and chemical precursors of eberconazole nitrate
An In-depth Technical Guide on the Synthesis Pathway and Chemical Precursors of Eberconazole Nitrate
Introduction
Eberconazole nitrate is a topical broad-spectrum imidazole derivative antimycotic agent, effective in the treatment of dermatophytosis, candidiasis, and pityriasis.[1][2] Its mechanism of action involves the inhibition of ergosterol synthesis, a vital component of the fungal cell membrane.[1][2][3] By disrupting the enzyme lanosterol 14-alpha-demethylase, eberconazole compromises the integrity of the fungal cell membrane, leading to cell death. This guide provides a detailed overview of the chemical precursors and synthetic pathways for eberconazole nitrate, intended for researchers, scientists, and professionals in drug development.
Chemical Precursors and Key Intermediates
The synthesis of eberconazole nitrate involves several key precursors and intermediates. The central intermediate is the tricyclic ketone, 2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one. Various starting materials can be employed to synthesize this key ketone.
| Precursor / Intermediate | Role in Synthesis | Reference(s) |
| Starting Materials for Key Ketone Intermediate | ||
| 3,5-Dichlorobenzaldehyde | Starting material for Wittig reaction to form the dibenzo[a,d]cycloheptene core structure. | |
| 2-(Methoxycarbonyl)benzyl(triphenyl)phosphonium bromide | Wittig reagent that reacts with 3,5-dichlorobenzaldehyde. | |
| Methyl o-toluate | Alternative starting material, which undergoes bromination, Wittig reaction, hydrolysis, reduction, and cyclization. | |
| 3,5-Dichlorobenzyl bromide or alcohol | Alternative starting materials for the synthesis of the key ketone. | |
| Key Intermediates | ||
| 2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one | The central ketone intermediate that is converted to eberconazole. | |
| 2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol | The alcohol intermediate formed by the reduction of the ketone. | |
| 5-Chloro-2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene | The chlorinated intermediate formed from the alcohol, which is then reacted with imidazole. | |
| Imidazole | The heterocyclic moiety that is coupled to the dibenzo[a,d]cycloheptene core to form the eberconazole base. | |
| N,N'-Carbonyldiimidazole | An alternative reagent for converting the alcohol intermediate directly to the eberconazole base. | |
| Final Reagent | ||
| Nitric Acid (HNO₃) | Used in the final step to form the nitrate salt of the eberconazole free base. |
Synthesis Pathways
Several synthetic routes to eberconazole nitrate have been reported. The most common pathway involves the construction of the key tricyclic ketone intermediate, followed by reduction, chlorination, coupling with imidazole, and final salt formation. An improved process involves the direct reaction of the alcohol intermediate with N,N'-Carbonyldiimidazole.
Pathway 1: Classical Synthesis via Chlorination
This pathway begins with a Wittig condensation to form the core structure, which is then cyclized to the key ketone intermediate. Subsequent functional group transformations lead to eberconazole nitrate.
Caption: Classical synthesis pathway of eberconazole nitrate.
Pathway 2: Improved Synthesis via N,N'-Carbonyldiimidazole
This modified route offers a more direct conversion of the alcohol intermediate to the eberconazole free base, potentially improving efficiency and reducing steps.
Caption: Improved synthesis using N,N'-Carbonyldiimidazole.
Experimental Protocols
Detailed methodologies for the key synthetic steps are outlined below, based on available literature.
Preparation of 2-[2-(3,5-dichlorostyryl)]methyl benzoate (Wittig Reaction Intermediate)
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Reagents: 3,5-dichlorobenzyltriphenylphosphine bromide (40.2g, 80mmol), o-formylbenzene methyl formate (13.3g, 81mmol), Tetrahydrofuran (THF, 150 mL).
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Procedure: Compound 2 and THF are added to a reaction bottle. After a 2-hour reaction, a solution of o-formylbenzene methyl formate in 60 mL of THF is added. The mixture is stirred at 40°C for 4 hours. After cooling to room temperature, 200 mL of n-hexane and 70 mL of water are added and stirred for 30 minutes. The organic layer is separated, washed with water, and concentrated to dryness. The residue is treated with 150 mL of n-hexane and stirred for 1 hour. The insoluble matter is filtered off, and the filtrate is concentrated to yield the product.
Preparation of 2-[2-(3,5-dichlorophenylethyl)]benzoic acid (Hydrogenation and Hydrolysis)
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Reagents: 2-[2-(3,5-dichlorostyryl)]methyl benzoate (15.4g, 50mmol), Methanol (300 mL), 5% Pd-C catalyst (1.3g), 5 mol·L⁻¹ Sodium Hydroxide (14 mL).
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Procedure: The starting benzoate and methanol are placed in a reaction bottle. The Pd-C catalyst is added, and hydrogen gas is introduced with stirring. The reaction proceeds at room temperature and normal pressure for 8 hours. The Pd-C is filtered out, and the sodium hydroxide solution is added to the filtrate, followed by refluxing for 3 hours. Methanol is evaporated, and water is added to dissolve the solid. The pH is adjusted to 7 with hydrochloric acid to precipitate the product, which is then filtered.
Preparation of 2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (Key Ketone)
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Reagents: 2-[2-(3,5-dichlorophenylethyl)]benzoic acid (17.7g, 60mmol), Methylene chloride (150 mL), Thionyl chloride (8.6mL, 0.12mol), DMF (0.25 mL), Aluminum trichloride (13.3g, 0.10mol).
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Procedure: The benzoic acid derivative is dissolved in methylene chloride. Thionyl chloride and DMF are added, and the mixture is stirred at room temperature for 1 hour. Thionyl chloride and methylene chloride are steamed off. The residue is redissolved in 70 mL of methylene chloride and added dropwise to a solution of aluminum trichloride in 250 mL of methylene chloride. The mixture is stirred for 3 hours to complete the cyclization.
Preparation of Eberconazole Free Base (via N,N'-Carbonyldiimidazole)
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Reagents: 2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d]annulen-5-ol (5.0g, 0.0179 mol), N,N'-Carbonyldiimidazole (2.90g, 0.0237 mmol), Dimethyl sulfoxide (25 mL).
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Procedure: The alcohol intermediate and N,N'-Carbonyldiimidazole are refluxed in dimethyl sulfoxide for 4 hours. The reaction progress is monitored by HPLC. After completion, the mixture is cooled to room temperature, followed by the addition of cool water, brine solution, and ethyl acetate to separate the layers. The organic layer is distilled off to afford the eberconazole free base as a residue.
Preparation of Eberconazole Nitrate (Final Salification)
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Reagents: Eberconazole free base (residue from the previous step), Isopropyl alcohol and Isopropyl ether (IPA/IPE) solvent mixture, 70% Nitric acid.
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Procedure: The crude eberconazole free base is dissolved in a solvent mixture of IPA/IPE. 70% Nitric acid is then added to precipitate the solid product. The resulting solid is filtered and washed with the IPA/IPE mixture to obtain eberconazole nitrate as a white solid.
Quantitative Data Summary
The following table summarizes the quantitative data reported in one of the synthetic procedures for key intermediates.
| Reaction Step | Starting Material | Moles (mmol) | Product | Yield (%) | Melting Point (°C) | Reference(s) |
| Wittig Reaction | 3,5-dichlorobenzyltriphenylphosphine bromide | 80 | 2-[2-(3,5-dichlorostyryl)]methyl benzoate | 72 | 97-99 | |
| Hydrogenation & Hydrolysis | 2-[2-(3,5-dichlorostyryl)]methyl benzoate | 50 | 2-[2-(3,5-dichlorophenylethyl)]benzoic acid | 87 | 151-154 |
Conclusion
The synthesis of eberconazole nitrate is a multi-step process centered around the formation of a key dibenzo[a,d]cyclohepten-5-one intermediate. While the classical route involves a Wittig reaction, cyclization, reduction, chlorination, and imidazole coupling, improved methods provide more direct pathways, such as the use of N,N'-Carbonyldiimidazole to circumvent the chlorination step. The choice of synthetic route for industrial-scale production may depend on factors such as cost-effectiveness, yield, purity, and environmental impact, with newer methods aiming for shorter routes and the avoidance of hazardous reagents.
